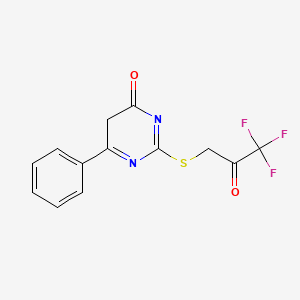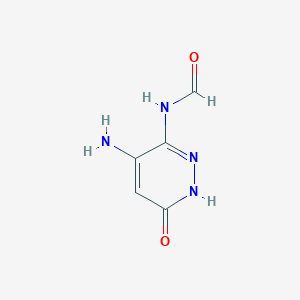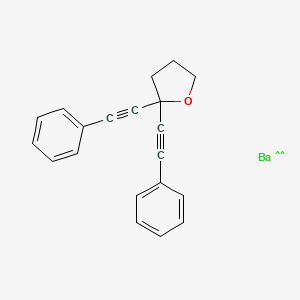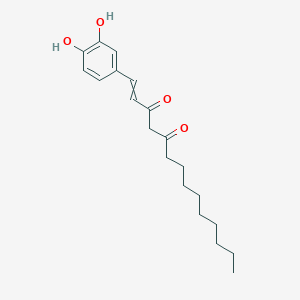
Cyclopropane, pentafluoro(heptafluoropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, pentafluoro(heptafluoropropoxy)- is a chemical compound with the molecular formula C₆F₁₂O This compound is part of the cyclopropane family, which is known for its unique three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, pentafluoro(heptafluoropropoxy)- typically involves the reaction of a cyclopropane derivative with a fluorinated alcohol under specific conditions. One common method is the reaction of cyclopropyl bromide with heptafluoropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of fluorinated reagents and solvents in a controlled environment is crucial to avoid contamination and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, pentafluoro(heptafluoropropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropane, pentafluoro(heptafluoropropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.
Industry: Utilized in the development of high-performance materials and coatings due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of cyclopropane, pentafluoro(heptafluoropropoxy)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds or dipole-dipole interactions, affecting the compound’s reactivity and stability. The pathways involved often include nucleophilic attack on the cyclopropane ring or the ether linkage, leading to ring-opening or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Hexafluoropropylene oxide: A fluorinated compound with similar applications in materials science.
Perfluorocyclopropane: A fully fluorinated cyclopropane derivative.
Uniqueness
Cyclopropane, pentafluoro(heptafluoropropoxy)- is unique due to its combination of a cyclopropane ring and a heptafluoropropoxy group, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and inert materials.
Properties
CAS No. |
131393-36-7 |
|---|---|
Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
1,1,2,2,3-pentafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)cyclopropane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(1,13)19-6(17,18)3(11,12)5(14,15)16 |
InChI Key |
RJSVUIOGIUOVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C1(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)



![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)


![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)


![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)

